N-(Benzimidazol-2-yl)-3-chloroaniline
Description
N-(Benzimidazol-2-yl)-3-chloroaniline is a heterocyclic aromatic compound comprising a benzimidazole scaffold linked to a 3-chloroaniline moiety. Benzimidazole, a bicyclic structure with fused benzene and imidazole rings, provides a planar aromatic system that facilitates interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
56721-64-3 |
|---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H10ClN3/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13/h1-8H,(H2,15,16,17) |
InChI Key |
XSAWUTHHNIJKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- N-(Indazol-3-yl)-3-chloroaniline : Replaces benzimidazole with indazole, altering nitrogen positioning in the heterocycle.
- N-(Benzimidazol-2-yl)-4-chloroaniline : Substitutes the chlorine atom at the para position of the aniline ring.
- N-(3,4-Dichlorophenyl)-1H-indazole-3-carboxamide : Features a dichlorinated phenyl group linked to indazole .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Chlorine Position | Heterocycle | Key Functional Group |
|---|---|---|---|---|
| N-(Benzimidazol-2-yl)-3-chloroaniline | ~243.7 | meta (C3) | Benzimidazole | Aniline |
| N-(Indazol-3-yl)-3-chloroaniline | ~229.7 | meta (C3) | Indazole | Aniline |
| N-(3,4-Dichlorophenyl)-1H-indazole-3-carboxamide | ~322.1 | meta/para (C3/C4) | Indazole | Carboxamide |
Toxicity and Metabolic Considerations
- This necessitates careful risk assessment in regulatory evaluations .
- Dichlorinated Analogs : Compounds like N-(3,4-dichlorophenyl)-1H-indazole-3-carboxamide may exhibit increased lipophilicity and bioaccumulation risks due to additional chlorine atoms .
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